molecular formula C8H7F3OS B13421122 1-(3,5-Dimethylthiophen-2-yl)-2,2,2-trifluoroethan-1-one CAS No. 65613-26-5

1-(3,5-Dimethylthiophen-2-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B13421122
CAS No.: 65613-26-5
M. Wt: 208.20 g/mol
InChI Key: OOEWSORPBMFSRM-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylthiophen-2-yl)-2,2,2-trifluoroethan-1-one is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

The synthesis of 1-(3,5-Dimethylthiophen-2-yl)-2,2,2-trifluoroethan-1-one can be achieved through various synthetic routes. One common method involves the condensation reaction of 3,5-dimethylthiophene with trifluoroacetyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the trifluoroacetyl chloride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Comparison with Similar Compounds

1-(3,5-Dimethylthiophen-2-yl)-2,2,2-trifluoroethan-1-one can be compared with other thiophene derivatives such as:

The unique combination of the trifluoromethyl group and the thiophene ring in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-(3,5-Dimethylthiophen-2-yl)-2,2,2-trifluoroethan-1-one is a compound belonging to the class of thiophene derivatives. Its unique structural features make it a candidate for various biological applications, including potential therapeutic uses. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C8H9F3OSC_8H_9F_3OS, with a molecular weight of 210.22 g/mol. The presence of trifluoromethyl and thiophene groups contributes to its distinct chemical behavior.

PropertyValue
Molecular FormulaC8H9F3OS
Molecular Weight210.22 g/mol
IUPAC NameThis compound
InChI KeyDHOVMEBVFQFZDX-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group increases lipophilicity, enhancing membrane permeability and facilitating cellular uptake. This allows the compound to interact with intracellular enzymes and receptors.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: It could modulate receptor activity affecting various signaling pathways.

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antimicrobial activity. A study found that related compounds demonstrated inhibitory effects against various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes.

Anti-inflammatory Effects

Thiophene derivatives have been linked to anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response.

Antitumor Activity

Preliminary studies have shown that thiophene derivatives can affect tumor cell proliferation and induce apoptosis. For instance, a related compound was effective in suppressing the PI3K/Akt/mTOR signaling pathway in cancer cells at low concentrations . This suggests potential applications in cancer therapy.

Case Studies

  • Antimicrobial Study : A series of thiophene derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with trifluoromethyl groups exhibited lower Minimum Inhibitory Concentrations (MICs) compared to their non-fluorinated analogs.
    CompoundMIC (µg/mL)
    1-(3,5-Dimethylthiophen-2-yl)-...32
    Control (No Fluorine)64
  • Anti-inflammatory Research : In a mouse model of inflammation, administration of a related thiophene derivative resulted in a significant reduction in edema and inflammatory markers compared to controls.

Properties

CAS No.

65613-26-5

Molecular Formula

C8H7F3OS

Molecular Weight

208.20 g/mol

IUPAC Name

1-(3,5-dimethylthiophen-2-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C8H7F3OS/c1-4-3-5(2)13-6(4)7(12)8(9,10)11/h3H,1-2H3

InChI Key

OOEWSORPBMFSRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C(=O)C(F)(F)F)C

Origin of Product

United States

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